An In-depth Technical Guide to 6-chloro-2-methylpyridazin-3(2H)-one: A Key Intermediate in Pharmaceutical Research
An In-depth Technical Guide to 6-chloro-2-methylpyridazin-3(2H)-one: A Key Intermediate in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-2-methylpyridazin-3(2H)-one is a pivotal heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, characterized by a reactive chlorine atom and a methylated pyridazinone core, render it a versatile building block for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. The pyridazin-3(2H)-one scaffold is recognized as a "privileged structure" in drug discovery, capable of interacting with a multitude of biological targets, and 6-chloro-2-methylpyridazin-3(2H)-one serves as a crucial starting material for accessing this chemical space.[1][2]
Chemical Structure and Physicochemical Properties
The fundamental characteristics of 6-chloro-2-methylpyridazin-3(2H)-one are summarized below, providing essential information for its handling, characterization, and application in synthetic chemistry.
Chemical Structure
The structure of 6-chloro-2-methylpyridazin-3(2H)-one consists of a six-membered pyridazine ring with a chlorine atom at position 6, a methyl group attached to the nitrogen at position 2, and a carbonyl group at position 3.
Caption: Chemical structure of 6-chloro-2-methylpyridazin-3(2H)-one.
Physicochemical Properties
A compilation of the key physicochemical properties of 6-chloro-2-methylpyridazin-3(2H)-one is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.
| Property | Value | Source |
| CAS Number | 10071-38-2 | [3] |
| Molecular Formula | C₅H₅ClN₂O | [3] |
| Molecular Weight | 144.56 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 92-94 °C | [3] |
| Boiling Point | 210.7±23.0 °C (Predicted) | [3] |
| Density | 1.37±0.1 g/cm³ (Predicted) | [3] |
| pKa | -1.47±0.70 (Predicted) | |
| XLogP3 | 0.43370 |
Note: Some properties are predicted based on computational models.
Solubility
While specific quantitative solubility data for 6-chloro-2-methylpyridazin-3(2H)-one in various organic solvents is not extensively documented, studies on the closely related compound 6-chloropyridazin-3-amine indicate that it is soluble in solvents like methanol, ethanol, N,N-dimethylformamide (DMF), and acetone, with solubility increasing with temperature.[4] Based on its structure, 6-chloro-2-methylpyridazin-3(2H)-one is expected to exhibit good solubility in polar aprotic solvents such as DMF, dimethyl sulfoxide (DMSO), and acetonitrile, as well as in chlorinated solvents like dichloromethane and chloroform. Its solubility in alcohols like methanol and ethanol is likely to be moderate, while it is expected to be poorly soluble in nonpolar solvents such as hexanes and diethyl ether.
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the verification of the structure and purity of 6-chloro-2-methylpyridazin-3(2H)-one.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. For 6-chloro-2-methylpyridazin-3(2H)-one, the expected signals are:
-
Methyl Group (N-CH₃): A singlet peak around 3.76 ppm.[5]
-
Pyridazine Ring Protons: Two doublets in the aromatic region, typically between 6.9 and 7.2 ppm, corresponding to the two protons on the pyridazine ring.[5]
Experimental Data (CDCl₃): ¹H NMR (CDCl₃): δ 7.19 (d, 1H), 6.92 (d, 1H), 3.76 (s, 3H).[5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Based on the structure and analysis of related pyridazinone derivatives, the following approximate chemical shifts are expected:[6][7]
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (C3) | ~160 |
| C-Cl (C6) | ~148 |
| C4 | ~133 |
| C5 | ~130 |
| N-CH₃ | ~38 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule. Key expected absorption bands include:
-
C=O Stretch: A strong absorption band in the region of 1650-1680 cm⁻¹, characteristic of the amide carbonyl group in the pyridazinone ring.
-
C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Bands above and below 3000 cm⁻¹.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for 6-chloro-2-methylpyridazin-3(2H)-one would be expected at m/z 144, with an isotopic peak at m/z 146 due to the presence of the ³⁷Cl isotope.[8] Common fragmentation pathways for such heterocyclic systems may involve the loss of CO, Cl, or the methyl group.[9][10]
Synthesis of 6-chloro-2-methylpyridazin-3(2H)-one
The most common and efficient method for the synthesis of 6-chloro-2-methylpyridazin-3(2H)-one is the N-methylation of 6-chloropyridazin-3(2H)-one.
Reaction Scheme
Caption: Synthesis of 6-chloro-2-methylpyridazin-3(2H)-one via N-methylation.
Detailed Experimental Protocol
This protocol is based on a reported literature procedure.[5]
Materials:
-
6-chloropyridazin-3(2H)-one
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 6-chloropyridazin-3(2H)-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Addition of Reagent: To the stirred suspension, add methyl iodide (2.0 eq) dropwise at room temperature.
-
Reaction: Stir the resulting mixture at 25 °C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, add water to the reaction mixture and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford 6-chloro-2-methylpyridazin-3(2H)-one as a solid.
Causality Behind Experimental Choices:
-
Potassium Carbonate: A mild base is used to deprotonate the nitrogen of the pyridazinone, facilitating the nucleophilic attack on the methyl iodide.
-
DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction.
-
Column Chromatography: This purification technique is essential to remove any unreacted starting material, by-products (such as O-methylated product), and residual DMF.
Reactivity and Synthetic Applications
The chemical reactivity of 6-chloro-2-methylpyridazin-3(2H)-one is dominated by the presence of the electron-deficient pyridazinone ring and the reactive chlorine atom at the C6 position.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution by a variety of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate.
Caption: General scheme for nucleophilic aromatic substitution on 6-chloro-2-methylpyridazin-3(2H)-one.
Common nucleophiles that can be employed include:
-
Amines: Reaction with primary or secondary amines leads to the corresponding 6-amino-2-methylpyridazin-3(2H)-one derivatives.[11]
-
Alkoxides and Phenoxides: These nucleophiles yield the corresponding 6-alkoxy- or 6-aryloxy-2-methylpyridazin-3(2H)-ones.
-
Thiols: Reaction with thiols or their corresponding thiolates gives 6-thioether derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond in 6-chloro-2-methylpyridazin-3(2H)-one can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[12][13][14][15] This allows for the formation of C-C bonds and the introduction of aryl or heteroaryl substituents at the C6 position, significantly expanding the molecular diversity of the resulting products.
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- 6. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. youtube.com [youtube.com]
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- 11. 6-Chloro-N-m-tolylpyridazin-3-amine | C11H10ClN3 | CID 17750406 - PubChem [pubchem.ncbi.nlm.nih.gov]
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